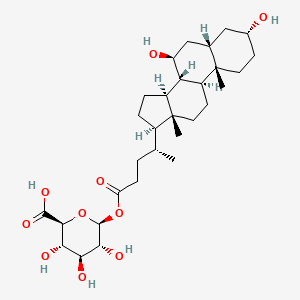

Ursodeoxycholic acid acyl-B-D-glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ursodeoxycholic acid acyl-B-D-glucuronide is a synthetic bile acid derivative. It is a metabolite of ursodeoxycholic acid, which is used in the treatment of various liver diseases such as primary biliary cirrhosis and cholelithiasis . The compound has a molecular formula of C30H48O10 and a molecular weight of 568.70 . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

準備方法

The synthesis of ursodeoxycholic acid acyl-B-D-glucuronide involves the conjugation of ursodeoxycholic acid with glucuronic acid. One method of synthesizing ursodeoxycholic acid is through the electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents . This method provides a relatively environmentally friendly and low-consumption approach for large-scale production . Industrial production methods often involve enzymatic synthesis, where specific enzymes catalyze the reaction between ursodeoxycholic acid and glucuronic acid .

化学反応の分析

Ursodeoxycholic acid acyl-B-D-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of dehydroxylated products .

科学的研究の応用

Key Mechanisms:

- Hydrophilicity Enhancement : Glucuronidation enhances solubility, promoting excretion via bile.

- Toxicity Reduction : By modifying bile acids, this process decreases their potential hepatotoxic effects.

- Choleretic Effects : UDCA promotes biliary bicarbonate secretion, which can enhance bile flow and lipid secretion .

Treatment of Cholestatic Liver Diseases

Ursodeoxycholic acid acyl-β-D-glucuronide has been investigated for its therapeutic potential in managing cholestatic liver diseases. Studies indicate that it helps improve liver function and reduce symptoms associated with conditions like primary biliary cholangitis.

Gallstone Management

UDCA is also effective in dissolving cholesterol gallstones. The glucuronide form may enhance this effect by altering the composition of bile, thereby preventing stone formation during rapid weight loss or in patients with high cholesterol levels .

Case Study: Primary Biliary Cholangitis

A clinical trial involving patients with primary biliary cholangitis demonstrated that treatment with ursodeoxycholic acid significantly improved liver biochemistry and patient-reported outcomes. The glucuronidated form was noted for its enhanced bioavailability and efficacy compared to non-conjugated forms .

Research on Glucuronidation Effects

Research has shown that high-dose infusion of ursodeoxycholic acid leads to extensive glucuronidation in animal models, resulting in increased bicarbonate-rich bile flow. This supports the hypothesis that glucuronidation plays a crucial role in mediating the choleretic effects of UDCA .

Data Tables

作用機序

The mechanism of action of ursodeoxycholic acid acyl-B-D-glucuronide involves its interaction with bile acid receptors and enzymes. It inhibits the enzyme 7α-hydroxylase in the liver, which converts cholesterol into bile acids . This inhibition leads to a decrease in the production of toxic bile acids and an increase in the production of less toxic bile acids, such as ursodeoxycholic acid . The compound also stabilizes plasma membranes against cytolysis by tensioactive bile acids and halts apoptosis by preventing the formation of mitochondrial pores .

類似化合物との比較

Ursodeoxycholic acid acyl-B-D-glucuronide is unique compared to other bile acid derivatives due to its specific structure and metabolic properties. Similar compounds include chenodeoxycholic acid, which is another bile acid used in the treatment of gallstones . this compound has a distinct mechanism of action and different metabolic pathways . Other similar compounds include acyl glucuronides and glucosides, which also undergo similar degradation reactions and have potential hepatotoxicity .

生物活性

Ursodeoxycholic acid (UDCA), a hydrophilic bile acid, has been extensively studied for its biological activities, particularly in liver health and metabolic disorders. The acyl-β-D-glucuronide derivative of UDCA is of particular interest due to its enhanced solubility and potential therapeutic effects. This article delves into the biological activity of Ursodeoxycholic acid acyl-β-D-glucuronide, focusing on its mechanisms, clinical implications, and related research findings.

Ursodeoxycholic acid and its glucuronide derivatives exert their biological effects through several mechanisms:

- Choleretic Effects : UDCA increases bile flow by promoting the secretion of bile acids and altering the composition of bile, which helps in reducing cholesterol levels and preventing gallstone formation .

- Hepatoprotection : UDCA protects hepatocytes from damage induced by hydrophobic bile acids through mechanisms such as reducing oxidative stress and inflammation. It modulates the expression of genes involved in apoptosis and inflammation .

- Glucuronidation : The formation of acyl-β-D-glucuronides enhances the water solubility of UDCA, facilitating its excretion via urine and bile. This process is mediated by UDP-glucuronosyltransferases (UGTs), particularly UGT1A3, which plays a significant role in the conjugation of UDCA derivatives .

Clinical Implications

UDCA has been clinically utilized for various liver diseases, including primary biliary cholangitis (PBC) and cholestasis. The acyl-β-D-glucuronide form may offer improved pharmacokinetic properties:

- Efficacy in PBC : Clinical trials have shown that UDCA treatment can significantly improve liver function tests and patient survival rates in PBC patients. The glucuronide form may enhance these effects due to better absorption and bioavailability .

- Metabolic Benefits : Recent studies indicate that UDCA improves glucose metabolism and reduces insulin resistance, suggesting potential benefits for patients with metabolic syndrome or type 2 diabetes .

Table 1: Summary of Key Studies on Ursodeoxycholic Acid Acyl-β-D-Glucuronide

Case Studies

- Case Study on PBC Treatment : A retrospective analysis involving over 200 PBC patients treated with UDCA showed a marked improvement in liver biochemistry after one year of treatment. Patients achieving biochemical response had survival rates comparable to the general population, underscoring the therapeutic potential of UDCA and its derivatives .

- Metabolic Syndrome Intervention : A clinical trial assessed the effects of UDCA on metabolic parameters in patients with type 2 diabetes. Results indicated significant reductions in body mass index (BMI) and diastolic blood pressure, alongside improvements in oxidative stress markers after two months of treatment with UDCA .

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O10/c1-14(4-7-21(33)39-28-25(36)23(34)24(35)26(40-28)27(37)38)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(31)12-15(29)13-20(22)32/h14-20,22-26,28,31-32,34-36H,4-13H2,1-3H3,(H,37,38)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24+,25-,26+,28-,29+,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJBLIAPAIPNJE-HRDSWUDVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。